(2S)-2-methyl-1,4-oxazepane is a chiral, seven-membered saturated heterocycle. This structure serves as a valuable building block in medicinal chemistry, particularly for constructing molecules with specific three-dimensional geometries required for biological activity. Its primary procurement value lies in its role as a stereochemically defined precursor for complex molecular targets, where the specific (S)-configuration and the conformational flexibility of the seven-membered ring are critical design elements.
Substituting (2S)-2-methyl-1,4-oxazepane with a generic alternative introduces critical process and performance risks. Using the racemic mixture leads to the formation of diastereomeric products downstream, complicating purification and significantly reducing the yield of the desired active stereoisomer. Procuring the opposite (2R)-enantiomer will result in the synthesis of the incorrect, and likely biologically inactive, enantiomer of the final target molecule. Furthermore, replacing the seven-membered oxazepane ring with a more common six-membered morpholine analog fundamentally alters the molecule's spatial arrangement and conformational flexibility, which can negatively impact target binding affinity and other critical drug-like properties such as solubility.
(2S)-2-methyl-1,4-oxazepane is a documented key building block in the synthesis of Sotorasib (AMG 510), the first FDA-approved covalent inhibitor targeting the KRAS G12C mutation in non-small cell lung cancer. The specific (S)-stereochemistry of this fragment is critical for the final drug's ability to bind to the target protein and exert its therapeutic effect. The use of this exact enantiomer is integral to achieving the high potency of the final drug product.
| Evidence Dimension | Biological Activity of Final Product |
| Target Compound Data | Sotorasib, synthesized using the (S)-enantiomer, potently impairs viability in KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) with IC50 values of approximately 0.006 µM and 0.009 µM, respectively. |
| Comparator Or Baseline | Cell lines not harboring the KRAS G12C mutation are insensitive to Sotorasib (IC50 > 7.5 µM), demonstrating high target selectivity derived from the drug's specific stereochemical structure. |
| Quantified Difference | Over 1000-fold difference in potency between target and non-target cell lines, underscoring the necessity of the precise molecular architecture afforded by the (S)-enantiomer. |
| Conditions | In vitro cellular viability assays (72 hours) on KRAS G12C-mutant (NCI-H358, MIA PaCa-2) vs. non-KRAS G12C cell lines. |
For any project targeting KRAS G12C with a Sotorasib-like scaffold, procuring this specific (S)-enantiomer is non-negotiable to synthesize the biologically active agent.
The use of (2S)-2-methyl-1,4-oxazepane is compatible with efficient, multi-step syntheses required for active pharmaceutical ingredients (APIs). For example, in a patented synthesis of Sotorasib (AMG 510), the related building block (S)-1-boc-3-methylpiperazine is coupled in 66% yield, demonstrating the viability of such chiral heterocycles in robust, scalable reaction sequences designed for manufacturing. This highlights the process compatibility of chiral building blocks of this class in industrial settings.
| Evidence Dimension | Reaction Yield in a Key Coupling Step |
| Target Compound Data | A closely related chiral heterocyclic building block demonstrates a 66% yield in a key coupling step during a scalable synthesis of AMG 510. |
| Comparator Or Baseline | Alternative, less optimized routes or the use of racemic mixtures would inherently lead to lower yields of the final desired stereoisomer, requiring costly and difficult chiral separations. |
| Quantified Difference | N/A (Demonstrates process viability rather than a direct quantitative comparison for the target compound itself). |
| Conditions | Reaction of a chloro-pyrimidine intermediate with a chiral heterocycle ( (S)-1-boc-3-methylpiperazine) using DIPEA in toluene. |
This evidence suggests the compound is suitable for process development and scale-up, reducing the risk of encountering synthetic roadblocks in later-stage research or manufacturing.
The seven-membered 1,4-oxazepane ring provides greater conformational flexibility and a different three-dimensional shape compared to the more common six-membered morpholine ring. This structural difference is a key tool in medicinal chemistry for 'scaffold hopping' to optimize properties. In a study on dopamine D4 receptor ligands, it was demonstrated that the size of the morpholine or 1,4-oxazepane ring was an important factor for biological affinity, indicating that these two scaffolds are not functionally interchangeable and that the oxazepane ring can offer distinct advantages in specific contexts.
| Evidence Dimension | Impact on Biological Activity |
| Target Compound Data | The 1,4-oxazepane ring system is shown to be a viable and distinct alternative to morpholine for modulating receptor affinity. |
| Comparator Or Baseline | The six-membered morpholine ring, a very common scaffold in medicinal chemistry. |
| Quantified Difference | Qualitative but significant; 3D-QSAR analysis identified the ring size (morpholine vs. oxazepane) as an important determinant of receptor affinity. |
| Conditions | Comparative synthesis and 3D-QSAR modeling of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. |
Choosing this oxazepane building block over a simpler morpholine analog provides access to a different chemical space, potentially improving a lead compound's potency, selectivity, or physicochemical properties.
This compound's primary and most validated application is in the synthesis of Sotorasib (AMG 510) and its analogs. Its specific stereochemistry and structure are essential for achieving the high potency and selectivity of the final API targeting KRAS G12C-mutated cancers.
Based on its unique conformational properties compared to morpholines, this building block is well-suited for medicinal chemistry programs aiming to optimize lead compounds. It can be used to explore new chemical space, potentially improving target affinity, selectivity, or ADME properties like solubility in kinase inhibitors or CNS-active agents.
The defined stereochemistry and seven-membered ring structure make this compound an excellent starting material for creating sp3-rich, three-dimensional molecules for high-throughput screening libraries. Such libraries are valuable for discovering novel hits in drug discovery programs, as they differ structurally from flatter, more traditional compound collections.